2-Nitrobenzylidene di(acetate)

Description

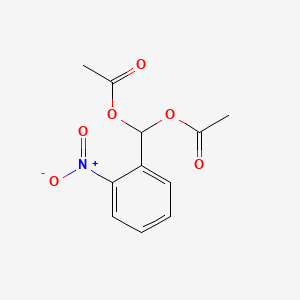

Structure

3D Structure

Properties

IUPAC Name |

[acetyloxy-(2-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZHONATLZBKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212869 | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-63-7 | |

| Record name | Methanediol, 1-(2-nitrophenyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrobenzylidene diacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y965V9MA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzylidene Di(acetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzylidene di(acetate), also known as o-nitrobenzal diacetate, is a versatile organic compound that serves as a key intermediate in various synthetic transformations. Its structure, featuring a geminal diacetate attached to a benzylidene core bearing an ortho-nitro group, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in organic synthesis and drug development. The strategic placement of the nitro group significantly influences the molecule's electrophilicity and allows for its application in specialized areas such as photoremovable protecting groups.

Physicochemical and Spectroscopic Properties

The intrinsic properties of 2-Nitrobenzylidene di(acetate) are foundational to its handling, characterization, and application in synthesis.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | [acetyloxy-(2-nitrophenyl)methyl] acetate | [1] |

| Synonyms | o-Nitrobenzal diacetate, 2-Nitrobenzaldehyde diacetate | [1] |

| CAS Number | 6345-63-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Melting Point | 87-88 °C | [2] |

| Appearance | Oily solid | [2] |

Spectroscopic Signature

The unique structural features of 2-Nitrobenzylidene di(acetate) give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, and the methyl protons of the acetate groups.

-

The aromatic protons will appear in the downfield region (typically δ 7.5-8.2 ppm), with splitting patterns influenced by the ortho, meta, and para relationships and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded.

-

The single methine proton (CH) is significantly deshielded by the two adjacent oxygen atoms and the aromatic ring, and its signal is expected to appear as a singlet in the range of δ 7.5-7.8 ppm.

-

The six equivalent protons of the two methyl groups of the diacetate will give a sharp singlet further upfield, typically around δ 2.1-2.2 ppm.[3]

-

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, the methine carbon, and the methyl carbons.

-

The carbonyl carbons of the acetate groups are expected to resonate in the δ 168-170 ppm region.

-

The aromatic carbons will show a series of signals between δ 124-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.[4]

-

The methine carbon, bonded to two oxygens, will appear in the δ 88-92 ppm range.

-

The methyl carbons of the acetate groups will have a signal around δ 20-21 ppm.[5]

-

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1770 cm⁻¹ characteristic of the carbonyl groups in the acetate esters.[6]

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester groups will be present in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

NO₂ Stretch: Two characteristic strong absorptions for the nitro group will be observed: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[7]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation patterns that can help confirm the structure.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 253 should be observable, though it may be of low intensity.

-

Key Fragmentation Pathways:

-

Loss of an acetoxy radical (•OCOCH₃, 59 Da) to give a fragment at m/z 194.

-

Loss of acetic acid (CH₃COOH, 60 Da) to yield a fragment at m/z 193.

-

A base peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

-

Fragmentation of the aromatic portion can lead to ions corresponding to the nitrophenyl group. The ion at m/z 151 corresponds to the 2-nitrobenzaldehyde cation, and m/z 121 corresponds to the loss of NO.[1][8]

-

Synthesis and Mechanistic Insights

The primary and most well-documented synthesis of 2-Nitrobenzylidene di(acetate) is through the oxidation of 2-nitrotoluene. This method is a cornerstone for accessing this important intermediate.

Oxidative Synthesis from 2-Nitrotoluene

This synthesis is a classic example of benzylic oxidation and is detailed in Organic Syntheses.[2]

Workflow Diagram:

Caption: Synthesis of 2-Nitrobenzylidene di(acetate) from 2-Nitrotoluene.

Detailed Experimental Protocol: [2]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, and surrounded by an ice bath, combine glacial acetic acid, acetic anhydride, and 2-nitrotoluene.

-

Causality: Acetic anhydride serves as both a solvent and a reactant, trapping the initially formed aldehyde as the diacetate. Glacial acetic acid is the primary solvent. The ice bath is crucial for controlling the temperature of the highly exothermic reaction.

-

-

Acid Addition: Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.

-

Causality: Sulfuric acid acts as a catalyst for the reaction between chromium trioxide and acetic anhydride, forming a mixed anhydride which is a more potent oxidizing agent.

-

-

Oxidant Addition: Once the mixture is cooled to 5 °C, add chromium trioxide (CrO₃) in small portions, ensuring the temperature does not exceed 10 °C.

-

Causality: Chromium trioxide is the oxidizing agent. Its addition must be slow and portion-wise to manage the exothermic nature of the reaction and prevent side reactions or a runaway reaction. Maintaining a low temperature is critical for selectivity and safety.

-

-

Reaction Progression: Continue stirring for several hours after the addition of the chromium trioxide is complete.

-

Causality: This ensures the reaction goes to completion.

-

-

Workup and Isolation: Pour the reaction mixture into a large volume of chipped ice and water to precipitate the product. The oily solid is then filtered, washed with cold water, and subsequently with a cold, dilute sodium carbonate solution to neutralize any remaining acids.

-

Causality: Quenching in ice water precipitates the organic product from the aqueous acidic solution. The sodium carbonate wash is essential to remove acidic impurities.

-

-

Purification: The crude product can be further purified by digestion with petroleum ether or recrystallization.

Core Reactivity and Mechanistic Pathways

The chemical behavior of 2-Nitrobenzylidene di(acetate) is dominated by the lability of the diacetate group and the electronic influence of the ortho-nitro group.

Acid-Catalyzed Hydrolysis

The diacetate functionality serves as a protecting group for the aldehyde, and its removal is typically achieved through acid-catalyzed hydrolysis to yield 2-nitrobenzaldehyde.[2]

Reaction Mechanism Diagram:

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

The hydrolysis proceeds via an A_AC1 or A_AL1-type mechanism, depending on the reaction conditions.[9] In dilute acid, the mechanism is likely A_AC2, involving protonation of a carbonyl oxygen, followed by nucleophilic attack of water. In more concentrated acid, an A1 mechanism, involving the formation of a resonance-stabilized acylal cation, becomes more significant.[2] The electron-withdrawing nitro group can influence the stability of carbocationic intermediates.

Detailed Hydrolysis Protocol: [2]

-

Reaction Setup: A suspension of 2-Nitrobenzylidene di(acetate) is made in a mixture of concentrated hydrochloric acid, water, and ethanol.

-

Causality: The aqueous acid provides the necessary hydronium ions for catalysis and water as the nucleophile. Ethanol is used as a co-solvent to increase the solubility of the organic substrate.

-

-

Reflux: The mixture is stirred and refluxed for a short period (e.g., 45 minutes).

-

Causality: Heating accelerates the rate of hydrolysis.

-

-

Isolation: The mixture is cooled to induce crystallization of the 2-nitrobenzaldehyde product, which is then collected by filtration and washed with water.

Applications in Research and Drug Development

The primary utility of 2-Nitrobenzylidene di(acetate) lies in its role as a stable, crystalline precursor to 2-nitrobenzaldehyde, which is a valuable building block in medicinal chemistry. Furthermore, the ortho-nitrobenzyl moiety itself is a well-established photoremovable protecting group.

Precursor to 2-Nitrobenzaldehyde

2-Nitrobenzaldehyde is a key starting material for the synthesis of various pharmaceuticals, most notably the 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine.[10] The synthesis of these drugs often involves the Hantzsch pyridine synthesis, which utilizes an aldehyde as one of the key components. The ability to generate 2-nitrobenzaldehyde in situ or from a stable precursor like its diacetate is advantageous in multi-step syntheses.

Ortho-Nitrobenzyl Photoremovable Protecting Groups

The ortho-nitrobenzyl group is a widely used photolabile protecting group in organic synthesis and chemical biology.[11] Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl group undergoes an intramolecular redox reaction, leading to its cleavage and the release of the protected functional group. This property is exploited in:

-

Controlled Drug Release: Drugs can be "caged" with an ortho-nitrobenzyl group, rendering them inactive. Irradiation at a specific site can then trigger the release of the active drug, offering spatiotemporal control over drug delivery.[6]

-

Photolithography and Surface Patterning: The light-induced cleavage of ortho-nitrobenzyl groups can be used to create patterns on surfaces for applications in materials science and biology.

-

Caged Compounds in Biological Studies: Small molecules and biomolecules can be protected with ortho-nitrobenzyl groups to study biological processes with high temporal and spatial resolution.

While 2-Nitrobenzylidene di(acetate) itself is not the direct photolabile protecting group, its hydrolysis product, 2-nitrobenzaldehyde, is a precursor for the synthesis of various ortho-nitrobenzyl-protected compounds.

Thermal Stability and Decomposition

Conclusion

2-Nitrobenzylidene di(acetate) is a compound of significant utility in organic synthesis, primarily as a stable and convenient precursor to 2-nitrobenzaldehyde. Its synthesis via the oxidation of 2-nitrotoluene is a well-established and reliable procedure. The chemical reactivity is dominated by the hydrolysis of the diacetate group, a reaction that is fundamental to its application as a protected form of 2-nitrobenzaldehyde. The ortho-nitrobenzyl scaffold, accessible from this compound, is of paramount importance in the development of photoremovable protecting groups, with wide-ranging applications in drug delivery and chemical biology. This guide has provided a detailed overview of the chemical properties of 2-Nitrobenzylidene di(acetate), offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Nitrobenzylidene di(acetate). National Center for Biotechnology Information. Retrieved from [Link]

-

Shriner, R. L., & Goebel, M. T. (1932). o-NITROBENZALDEHYDE. Organic Syntheses, 12, 70. doi:10.15227/orgsyn.012.0070. Available at: [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Popkov, A., & Urleb, U. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460–462. Available at: [Link]

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).

-

NIST. (n.d.). 2-Nitrotoluene-α,α-diol diacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Singh, R., & An, H. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic delivery, 2(12), 1537–1549. doi:10.4155/tde.11.127. Available at: [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Li, X., Zhang, H., Wang, F., & Zhang, S. (2018). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Journal of Thermal Analysis and Calorimetry, 134(3), 1735-1744.

-

Lab Manager. (2023, November 27). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 1). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 1). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

NIST. (n.d.). Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

- Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier.

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

Sources

- 1. 2-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 80670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 9. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Nitrobenzylidene di(acetate) (CAS No. 6345-63-7): Properties, Synthesis, and Applications

Abstract: This guide provides an in-depth technical overview of 2-Nitrobenzylidene di(acetate), a key organic compound identified by CAS number 6345-63-7. We will explore its chemical and physical properties, present a validated protocol for its synthesis, and delve into its significant applications for researchers in organic synthesis and drug development. Particular emphasis is placed on its role as a stable aldehyde protecting group and its potential as a photolabile moiety, a critical tool for creating spatiotemporally controlled biological systems and advanced materials.

Chemical Identity and Properties

2-Nitrobenzylidene di(acetate), also known as o-nitrobenzal diacetate, is a geminal diacetate derived from 2-nitrobenzaldehyde.[1][2] This structure serves primarily to protect the aldehyde functional group, rendering it stable to a variety of reaction conditions under which the free aldehyde would be reactive. Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 6345-63-7 .[1][3][4]

Compound Identification

A summary of key identifiers for 2-Nitrobenzylidene di(acetate) is presented below for precise documentation and material sourcing.

| Identifier | Value | Source(s) |

| CAS Number | 6345-63-7 | [1][2][3] |

| IUPAC Name | [acetyloxy-(2-nitrophenyl)methyl] acetate | [1] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][3] |

| Molecular Weight | 253.21 g/mol | [1][5] |

| Synonyms | o-Nitrobenzal diacetate, 2-Nitrobenzaldehyde diacetate, (2-nitrophenyl)methylene diacetate | [1][3] |

| InChIKey | PMZHONATLZBKIL-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The properties of 2-Nitrobenzylidene di(acetate) make it a stable, crystalline solid that is easily handled in a laboratory setting.

| Property | Value | Source(s) |

| Appearance | Pale yellow crystalline powder | [6] |

| Melting Point | 43 °C | [6] |

| Boiling Point | 152 °C at reduced pressure | [6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7] |

Synthesis and Purification

The synthesis of geminal diacetates from aldehydes is a cornerstone reaction in organic chemistry, typically achieved through the reaction of an aldehyde with acetic anhydride under acidic catalysis. This process effectively "protects" the aldehyde from unwanted side reactions.

Synthesis Principle

The underlying mechanism involves the acid-catalyzed nucleophilic attack of acetic anhydride on the protonated carbonyl carbon of 2-nitrobenzaldehyde. This forms a tetrahedral intermediate which, after a series of proton transfers and eliminations, results in the formation of the stable geminal diacetate. The use of a strong acid catalyst is crucial for activating the aldehyde. A classic and reliable method involves the oxidation of 2-nitrotoluene in a mixture of acetic acid and acetic anhydride with chromium trioxide, which forms the diacetate intermediate directly.[8][9]

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is adapted from established procedures for the synthesis of nitrobenzylidene diacetates.[8][9]

Materials:

-

2-Nitrotoluene

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Chromium Trioxide (CrO₃)

-

Ice

-

2% Sodium Carbonate Solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, and cooled in an ice bath, combine glacial acetic acid, acetic anhydride, and 2-nitrotoluene.

-

Acid Addition: Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 5 °C.

-

Oxidant Addition: Add chromium trioxide in small portions. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 10 °C.[9] This step is highly exothermic.

-

Reaction: Continue stirring for several hours after the addition is complete, allowing the reaction to proceed to completion.[8]

-

Quenching and Precipitation: Pour the reaction mixture into a large volume of ice water with vigorous stirring. This will quench the reaction and cause the oily product to solidify.[8]

-

Isolation and Neutralization: Filter the crude solid product. Wash it with cold water, then stir the solid with a cold 2% sodium carbonate solution to neutralize any remaining acid.

-

Final Wash and Drying: Filter the solid again, wash thoroughly with cold water, and air-dry to yield the crude 2-Nitrobenzylidene di(acetate). Further purification can be achieved by recrystallization from a suitable solvent system like toluene and petroleum ether.[8]

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a complete picture of the molecule.[10][11][12][13][14]

| Technique | Key Features and Interpretation | Source(s) |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the nitro-substituted benzene ring. A singlet around 2.1 ppm for the six equivalent protons of the two acetate methyl groups. A key singlet for the methine proton (-CH(OAc)₂) further downfield. | [1] |

| ¹³C NMR | Carbonyl carbon signals from the acetate groups around 168 ppm. Aromatic carbon signals between 124-150 ppm. A signal for the methine carbon. A signal for the acetate methyl carbons around 21 ppm. | [1] |

| IR Spectroscopy | Strong C=O stretching vibration for the ester groups around 1750 cm⁻¹. Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching bands for the acetate groups. | [1][2] |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) at m/z = 253. Characteristic fragmentation patterns include the loss of acetate groups. | [1][2] |

Applications in Research and Drug Development

The utility of 2-Nitrobenzylidene di(acetate) extends beyond simple aldehyde protection. Its unique ortho-nitrobenzyl structure makes it a valuable tool in advanced chemical and biological applications.

Aldehyde Protection

The primary application is the protection of the 2-nitrobenzaldehyde moiety. The diacetate is a stable, crystalline solid, which is often easier to handle and purify than the corresponding aldehyde. The aldehyde can be readily regenerated by simple acid-catalyzed hydrolysis.[8] This orthogonality—stability under certain conditions and easy removal under others—is a key principle in multi-step organic synthesis.[15]

Intermediate in Heterocyclic Synthesis

2-Nitrobenzaldehyde is a crucial precursor for many heterocyclic compounds, including pharmaceuticals.[16] For instance, it is a key starting material in the Baeyer–Drewson synthesis of indigo dye and in the synthesis of certain dihydropyridine calcium channel blockers.[6] Using the diacetate as a stable, storable form of the aldehyde facilitates its use in these large-scale synthetic routes.

Photolabile Protecting Group (PPG)

This is arguably the most advanced application for this class of molecules. The ortho-nitrobenzyl group is a well-established photolabile protecting group (also known as a photocage).[17][18] Upon irradiation with UV light (typically around 350 nm), the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the protected group and the formation of a 2-nitrosobenzaldehyde byproduct.[19][20]

Mechanism Insight: This process does not require any chemical reagents for deprotection, offering unparalleled spatial and temporal control.[21] A researcher can release a reactive aldehyde at a specific time and location within a reaction vessel or even a living cell simply by shining a light.[20][22] This has profound implications for:

-

Controlled Drug Release: A therapeutic agent can be "caged" with an o-nitrobenzyl group and released directly at a tumor site upon light activation, minimizing systemic toxicity.[23]

-

Materials Science: Integrating these moieties into polymer networks allows for the light-induced degradation or modification of material properties, useful for creating photoresists and smart materials.[24]

-

Chemical Biology: "Caged" signaling molecules or enzymes can be released inside cells to study biological pathways with high precision.[18]

Safety and Handling

As with any chemical reagent, proper handling of 2-Nitrobenzylidene di(acetate) is essential for laboratory safety. The information below is summarized from supplier Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

2-Nitrobenzylidene di(acetate) (CAS No. 6345-63-7) is more than just a stable derivative of 2-nitrobenzaldehyde. It is a versatile synthetic intermediate that provides a reliable method for protecting a reactive aldehyde group. More importantly, its inherent ortho-nitrobenzyl framework positions it as a powerful photolabile protecting group. This dual functionality makes it a valuable tool for chemists, material scientists, and drug development professionals who require precise control over chemical reactions, enabling innovations in targeted therapies, smart materials, and fundamental biological research.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

- Zou, K., Miller, W. T., Givens, R. S., & Du, D. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(6), 977–980.

-

ChemWhat. (n.d.). 2-nitrobenzylidene di(acetate) CAS#: 6345-63-7. Retrieved from [Link]

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80670, 2-Nitrobenzylidene di(acetate). Retrieved from [Link]

- Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.

- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.

-

Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. Retrieved from [Link]

- Zhao, Y., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation.

- Gattività, I., & Ligon, S. C. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(11), 2549.

- Agasti, S. S., & De, M. (2017). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 1(1).

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Nitrotoluene-α,α-diol diacetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Vicente, J. A., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76234, 4-Nitrobenzylidene di(acetate). Retrieved from [Link]

-

A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. Retrieved from [Link]

- Cernuchova, P., & Stefane, B. (2006). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 53, 103-106.

-

Leah4sci. (2015, October 13). IR and NMR combo Packet Video Key [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Ben's Chem Videos. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Dr. Anju Singh. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 2-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 80670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrotoluene-α,α-diol diacetate [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-nitrobenzylidene di(acetate) | 6345-63-7 [amp.chemicalbook.com]

- 5. 2-nitrobenzylidene di(acetate) | 6345-63-7 [amp.chemicalbook.com]

- 6. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 18. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 24. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Nitrobenzylidene Di(acetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzylidene di(acetate), also known as o-nitrobenzal diacetate, is a versatile organic compound with significant applications in chemical synthesis and as a key intermediate in various industrial processes. Its molecular structure, characterized by a 2-nitrophenyl group attached to a geminal diacetate functionality, imparts unique reactivity and properties that are of considerable interest to researchers in organic chemistry and drug development. The presence of the ortho-nitro group, an electron-withdrawing moiety, significantly influences the electrophilicity of the benzylic carbon, making it a focal point for a range of chemical transformations. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 2-Nitrobenzylidene di(acetate).

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. The fundamental properties of 2-Nitrobenzylidene di(acetate) are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | [acetyloxy-(2-nitrophenyl)methyl] acetate | |

| Synonyms | o-Nitrobenzal diacetate, (2-nitrophenyl)methylene diacetate | |

| CAS Number | 6345-63-7 | |

| Molecular Formula | C₁₁H₁₁NO₆ | |

| Molecular Weight | 253.21 g/mol | |

| InChI Key | PMZHONATLZBKIL-UHFFFAOYSA-N | |

| SMILES | CC(=O)OC(C1=CC=CC=C1[O-])OC(=O)C |

Synthesis and Mechanistic Insights

The synthesis of 2-Nitrobenzylidene di(acetate) is most reliably achieved through the oxidation of 2-nitrotoluene in the presence of acetic anhydride. A well-established and validated protocol is provided by Organic Syntheses, a publication renowned for its rigorously tested and reproducible procedures[1].

Reaction Scheme

Caption: Synthesis of 2-Nitrobenzylidene di(acetate) from 2-Nitrotoluene.

Experimental Protocol: Synthesis of o-Nitrobenzaldiacetate[1]

Materials:

-

2-Nitrotoluene (50 g, 0.36 mole)

-

Glacial Acetic Acid (600 g, 570 ml)

-

Acetic Anhydride (612 g, 565 ml, 6 moles)

-

Concentrated Sulfuric Acid (156 g, 85 ml, 1.5 moles)

-

Chromium Trioxide (100 g, 1 mole)

-

Petroleum Ether (b.p. 60–70°C)

-

2% Sodium Carbonate Solution

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and surrounded by an ice bath, combine 600 g of glacial acetic acid, 565 ml of acetic anhydride, and 50 g of o-nitrotoluene.

-

Slowly add 156 g of concentrated sulfuric acid with stirring, maintaining the temperature of the mixture.

-

Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions at a rate that keeps the temperature below 10°C. This addition typically takes about 2 hours.

-

Continue stirring for 5 hours after the addition of chromium trioxide is complete.

-

Pour the reaction mixture into a large container two-thirds filled with chipped ice and add cold water to a total volume of approximately 6 liters.

-

Stir the mixture vigorously for at least 15 minutes to solidify the oily product.

-

Filter the oily solid with suction using a Büchner funnel and wash it with cold water.

-

Stir the crude solid mechanically with 500 ml of cold 2% sodium carbonate solution.

-

Collect the solid by filtration, wash with cold water, and air dry.

-

Digest the crude product with 150 ml of petroleum ether (b.p. 60–70°C) for 30 minutes, then cool and filter.

-

Dry the final product in a vacuum desiccator. The expected yield is 21–22 g (23–24%), with a melting point of 87–88°C.

Mechanistic Considerations

The reaction proceeds via the oxidation of the methyl group of 2-nitrotoluene. Acetic anhydride serves as both a reactant and a solvent, trapping the initially formed aldehyde as the more stable geminal diacetate. The strong oxidizing agent, chromium trioxide, in the acidic medium facilitates the oxidation. The electron-withdrawing nitro group at the ortho position influences the reactivity of the methyl group.

Spectroscopic Characterization and Molecular Structure Elucidation

The definitive confirmation of the molecular structure of 2-Nitrobenzylidene di(acetate) is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (4H): Due to the ortho-nitro substitution, the aromatic protons will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.2 ppm. The electron-withdrawing nitro group deshields the adjacent protons.

-

Methine Proton (1H): The single proton on the benzylic carbon (-CH(OAc)₂) is expected to appear as a singlet further downfield, likely in the range of δ 7.5-8.0 ppm, due to the deshielding effects of the two adjacent oxygen atoms and the aromatic ring.

-

Methyl Protons (6H): The six equivalent protons of the two acetate groups will give rise to a sharp singlet in the upfield region, typically around δ 2.1 ppm.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the acetate groups are expected to resonate in the far downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

Methine Carbon: The benzylic carbon (-CH(OAc)₂) will appear in the region of δ 85-95 ppm.

-

Methyl Carbons: The two equivalent methyl carbons of the acetate groups will resonate in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1760 (strong) | C=O stretch | Acetate |

| ~1525 and ~1350 (strong) | Asymmetric and symmetric NO₂ stretch | Nitro group |

| ~1240 and ~1050 (strong) | C-O stretch | Acetate |

| ~3100-3000 | Aromatic C-H stretch | Aromatic ring |

| ~2900-2800 | Aliphatic C-H stretch | Methyl groups |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 253.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of acetyl groups (CH₃CO, 43 u) or acetic acid (CH₃COOH, 60 u). The loss of a nitro group (NO₂, 46 u) is also a characteristic fragmentation for nitroaromatic compounds. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly probable[2].

Three-Dimensional Structure and Conformational Analysis

Applications in Research and Development

The unique structural features of 2-Nitrobenzylidene di(acetate) make it a valuable precursor in organic synthesis. The geminal diacetate group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic or basic conditions to regenerate the 2-nitrobenzaldehyde. This aldehyde is a key starting material for the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals. The photolability of the 2-nitrobenzyl group also opens avenues for its use in photoremovable protecting group strategies, which are of great interest in drug delivery and materials science.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of 2-Nitrobenzylidene di(acetate). Through a combination of established synthetic protocols and comprehensive spectroscopic analysis, the identity and key structural features of this important organic intermediate have been thoroughly elucidated. The information presented herein serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, drug development, and materials science, enabling a deeper understanding and more effective utilization of this versatile compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80670, 2-Nitrobenzylidene di(acetate). Retrieved from [Link].

-

SIELC Technologies. (n.d.). 2-Nitrobenzylidene di(acetate). Retrieved from [Link].

-

ChemWhat. (n.d.). 2-nitrobenzylidene di(acetate) CAS#: 6345-63-7. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link].

- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Retrieved from a relevant BenchChem technical guide.

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link].

- MDPI. (n.d.). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction.

-

NIST. (n.d.). 2-(Diacetoxymethyl)-5-nitrofuran. In NIST Chemistry WebBook. Retrieved from [Link].

- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Org. Synth.1932, 12, 62. DOI: 10.15227/orgsyn.012.0062.

- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 7(8), 626-641.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. Retrieved from [Link].

- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Org. Synth.1943, 23, 78. DOI: 10.15227/orgsyn.023.0078.

-

National Institute of Standards and Technology. (n.d.). 2-Nitrotoluene-α,α-diol diacetate. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76234, 4-Nitrobenzylidene di(acetate). Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000201). Retrieved from [Link].

- Organic Syntheses. (n.d.). Organic Syntheses, Coll. Vol. 1, p. 341 (1941); Vol. 2, p. 89 (1922).

- Organic Syntheses. (n.d.). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Org. Synth.1963, 43, 77. DOI: 10.15227/orgsyn.043.0077.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- SciELO. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link].

Sources

2-Nitrobenzylidene di(acetate) synthesis from 2-nitrotoluene

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzylidene Di(acetate) from 2-Nitrotoluene

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-nitrobenzylidene di(acetate) from 2-nitrotoluene. This transformation is a cornerstone reaction for accessing 2-nitrobenzaldehyde, a critical intermediate in the pharmaceutical and fine chemical industries, notably in the synthesis of drugs like Nifedipine.[1][2] This document delves into the underlying reaction mechanisms, presents a comparative analysis of synthetic methodologies, offers detailed, field-proven experimental protocols, and outlines essential safety and characterization procedures. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, actionable insights for laboratory and potential scale-up applications.

Introduction: Strategic Importance of 2-Nitrobenzylidene Di(acetate)

The selective oxidation of the methyl group in 2-nitrotoluene presents a significant chemical challenge due to the deactivating effect of the nitro group on the aromatic ring.[2] Direct oxidation often leads to low yields and a mixture of products. A robust and widely adopted strategy circumvents this by converting 2-nitrotoluene directly into 2-nitrobenzylidene di(acetate). This geminal diacetate serves as a stable, isolable intermediate that can be cleanly hydrolyzed to afford 2-nitrobenzaldehyde in high purity.

The primary value of 2-nitrobenzylidene di(acetate) lies in its role as a protected aldehyde. The diacetate group is resistant to many reaction conditions that might affect a free aldehyde, allowing for greater synthetic flexibility. Its synthesis via the oxidation of 2-nitrotoluene in an acetic anhydride medium is a classic and reliable method, providing a practical entry point to a versatile range of subsequent chemical transformations.

Reaction Overview and Mechanistic Insights

The core transformation involves the oxidation of the methyl group of 2-nitrotoluene in a medium of acetic anhydride and a strong acid catalyst, typically sulfuric acid, with a potent oxidizing agent like chromium trioxide.

Overall Reaction Scheme

Caption: Direct oxidation of 2-nitrotoluene to 2-nitrobenzylidene di(acetate).

Causality of the Mechanism

The reaction does not proceed via a simple, direct oxidation to the aldehyde. The specific choice of reagents dictates the pathway and ensures the formation of the diacetate intermediate.

-

Formation of the Active Oxidant: In the presence of sulfuric acid and acetic anhydride, chromium trioxide (CrO₃) is believed to form chromic acid or a related acetylated chromium species, which is the active oxidant.

-

Oxidation of the Methyl Group: The activated oxidant attacks the benzylic protons of the 2-nitrotoluene methyl group. This process is stepwise, likely proceeding through a 2-nitrobenzyl alcohol intermediate which is rapidly further oxidized under the reaction conditions to 2-nitrobenzaldehyde.

-

In-Situ Protection (The Role of Acetic Anhydride): This is the critical step that defines the product. As the 2-nitrobenzaldehyde is formed, it is immediately trapped by the solvent and reagent, acetic anhydride.[3] In the strongly acidic environment (catalyzed by H₂SO₄), acetic anhydride reacts with the aldehyde carbonyl group to form the geminal diacetate. This reaction is fast and efficient, preventing the aldehyde from undergoing further oxidation to the corresponding carboxylic acid (2-nitrobenzoic acid), a common side reaction in such oxidations.[4] The formation of this stable diacetate is the primary reason for the success and high yields of this method.

Comparative Analysis of Synthetic Methodologies

While the direct oxidation to the diacetate is a benchmark, other routes to 2-nitrobenzaldehyde have been developed, each with distinct advantages and disadvantages. Understanding these alternatives provides essential context for process selection in research and development.

| Method | Key Reagents | Intermediate(s) | Reported Yield | Advantages | Disadvantages |

| Oxidation via Diacetate | CrO₃, Acetic Anhydride, H₂SO₄ | 2-Nitrobenzylidene di(acetate) | 48–54% (diacetate)[4] | Reliable, well-documented lab procedure; stable, isolable intermediate. | Use of stoichiometric, carcinogenic Cr(VI) compounds; moderate yield.[5] |

| Halogenation-Oxidation | Bromine, DMSO, NaHCO₃ | 2-Nitrobenzyl bromide | Good to high yields reported[6][7] | Avoids heavy metal oxidants. | Multi-step process; uses hazardous bromine; potential thermal instability of nitrobenzyl halides.[1] |

| Lapworth Synthesis (Modified) | 2-Propylnitrite, Sodium Methoxide, HCl | 2-Nitrobenzaldehyde oxime | ~24%[1] | One-pot synthesis; avoids highly toxic or carcinogenic reagents.[1] | Use of flammable and explosive 2-propylnitrite.[1] |

| Oxidation via Phenylpyruvic Acid | Diethyl oxalate, Sodium Methylate, KMnO₄ | 2-Nitrophenylpyruvic acid | ~40%[2][8] | Readily available starting materials. | Multi-step process; use of strong oxidizing agents.[2][7] |

Detailed Experimental Protocols

The following protocols are based on established and validated procedures, providing a reliable framework for synthesis.[4]

Experimental Workflow Overview

Caption: Step-by-step workflow for the synthesis and subsequent hydrolysis.

Part A: Synthesis of 2-Nitrobenzylidene Di(acetate)

This procedure is adapted from the analogous synthesis of p-nitrobenzal diacetate.[4]

-

Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, and surrounded by an ice-salt bath, place 285 mL of glacial acetic acid, 283 mL (3.0 moles) of acetic anhydride, and 25 g (0.18 moles) of 2-nitrotoluene.

-

Acid Addition: To this solution, add 43 mL of concentrated sulfuric acid slowly with vigorous stirring. Ensure the mixture is well-chilled before proceeding.

-

Oxidant Addition (Critical Step): Once the mixture has cooled to 5°C, begin adding 50 g (0.5 moles) of chromium trioxide (CrO₃) in small portions. The temperature must be rigorously maintained below 10°C throughout the addition. This is a highly exothermic step and requires careful monitoring. The addition should take approximately 1-2 hours.[9]

-

Reaction Completion: After the final portion of chromium trioxide has been added, continue stirring for an additional 10-15 minutes while maintaining the low temperature.

-

Quenching and Precipitation: Pour the reaction mixture into a 3-L beaker two-thirds filled with chipped ice and water. Stir the resulting mixture vigorously for at least 15 minutes to ensure the complete precipitation of the oily product as a solid.[9]

-

Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold water until the filtrate runs colorless. This removes residual acids and chromium salts.

-

Purification: Suspend the crude solid in approximately 250 mL of a cold 2% sodium carbonate solution and stir for 15-20 minutes. This step neutralizes any trapped acetic acid and removes any 2-nitrobenzoic acid byproduct. Filter the solid again, wash with cold water, and finally with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum desiccator. The expected yield is 21-24 g (48-54% theoretical yield) of crude 2-nitrobenzylidene di(acetate).[4][9] The product can be further purified by recrystallization from ethanol if necessary.

Part B: Hydrolysis to 2-Nitrobenzaldehyde (Optional)

-

Setup: In a round-bottomed flask equipped with a reflux condenser, create a suspension of 25 g (0.10 moles) of the crude 2-nitrobenzylidene di(acetate) in a mixture of 136 mL of concentrated hydrochloric acid, 115 mL of water, and 20 mL of ethanol.[9]

-

Hydrolysis: Stir the suspension and heat to reflux for 45 minutes. The solid will dissolve as the hydrolysis proceeds.

-

Isolation: Cool the mixture to 0°C in an ice bath. The 2-nitrobenzaldehyde will precipitate as a pale yellow solid.[10]

-

Purification: Filter the solid with suction, wash with cold water, and dry in a desiccator over calcium chloride. For higher purity, the crude aldehyde can be purified by steam distillation or recrystallization from a toluene/petroleum ether mixture.[9]

Characterization and Analysis

Confirming the identity and purity of the synthesized 2-nitrobenzylidene di(acetate) is crucial. The following data serves as a reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₆ | PubChem[11] |

| Molar Mass | 253.21 g/mol | PubChem[11] |

| Appearance | White to pale yellow solid | Organic Syntheses[9] |

| Melting Point | 87-88 °C | Organic Syntheses[9] |

| CAS Number | 6345-63-7 | NIST[12], PubChem[11] |

-

¹H NMR Spectroscopy: The proton NMR spectrum should show two characteristic signals: a singlet around δ 2.1-2.2 ppm corresponding to the six protons of the two acetate methyl groups, and a singlet for the methine proton (CH) further downfield, in addition to the aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the acetate groups around 1750 cm⁻¹. Strong bands corresponding to the nitro group (NO₂) will also be present around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Mass Spectrometry: GC-MS analysis can confirm the molecular weight of 253.21 g/mol .[11]

Safety Considerations and Hazard Management

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

2-Nitrotoluene: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to form acetic acid.[3][13] Avoid inhalation of vapors and contact with skin.

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and carefully to the reaction mixture.

-

Chromium Trioxide (CrO₃): Highly toxic, corrosive, a strong oxidant, and a known human carcinogen. Handle with extreme care, using full PPE. Avoid creating dust. All waste containing chromium must be disposed of according to institutional hazardous waste protocols.

-

Reaction Exotherm: The addition of chromium trioxide is highly exothermic. Failure to control the temperature can lead to a runaway reaction. A reliable cooling bath and slow, portion-wise addition are essential.

Conclusion

The synthesis of 2-nitrobenzylidene di(acetate) from 2-nitrotoluene via chromium trioxide oxidation in acetic anhydride is a classic, effective, and instructive transformation in organic chemistry. It elegantly solves the challenge of selective methyl group oxidation by trapping the intermediate aldehyde in a stable, protected form. While the use of chromium necessitates stringent safety and disposal measures, the reliability of the protocol makes it a valuable method for laboratory-scale synthesis. This guide provides the necessary technical detail, mechanistic rationale, and procedural framework to empower researchers to successfully and safely perform this important synthesis.

References

- Šooš, R., et al. (2004). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.

-

Wikipedia. 2-Nitrobenzaldehyde. Wikimedia Foundation. [Link]

- BenchChem. (2025).

- Google Patents.

-

Justia Patents. Process for the preparation of 2-nitrobenzaldehydes. [Link]

-

PubChem. 2-Nitrobenzylidene di(acetate). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 3, p.641 (1955); Vol. 21, p.83 (1941). [Link]

-

Justia Patents. Process for the preparation of 2-nitrobenzaldehyde. [Link]

- Patsnap. A preparing method of 2-nitrobenzaldehyde.

- Google Patents. CN105439867A - A preparing method of 2-nitrobenzaldehyde.

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

Organic Reactions. The Thiele-Winter Acetoxylation of Quinones. [Link]

- Google Patents.

-

Sciencemadness Wiki. 2-Nitrotoluene. [Link]

-

Merck Index. Thiele Reaction. [Link]

-

ResearchGate. (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. [Link]

-

YouTube. 2-NITROBENZALDEHYDE SYNTESIS.#ncchem. [Link]

-

Organic Syntheses. Procedure for Diels-Alder reaction. [Link]

-

Semantic Scholar. Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.61 (1938). [Link]

-

Wikipedia. Acetic anhydride. Wikimedia Foundation. [Link]

-

RSC Publishing. Thiele–Winter acetoxylation of quinones. Part VI. [Link]

-

Journal of the Chemical Society, Perkin Transactions. Thiele–Winter acetoxylation of quinones. Part V. [Link]

- Google Patents.

-

Quora. What happens when benzaldehyde is treated with acetic anhydride and sodium acetate?. [Link]

- Google Patents.

-

Chemistry LibreTexts. 20.18: Reactions of Anhydrides. [Link]

-

Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

-

OpenStax. 21.5 Chemistry of Acid Anhydrides. [Link]

-

NIST. 2-Nitrotoluene-α,α-diol diacetate. NIST WebBook. [Link]

-

Australian Journal of Chemistry. Substitution Reactions of Nitrothiophens. II. [Link]

-

NIST. Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2-Nitrobenzylidene di(acetate) | C11H11NO6 | CID 80670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Nitrotoluene-α,α-diol diacetate [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

o-Nitrobenzal diacetate IUPAC name

An In-Depth Technical Guide to [acetyloxy-(2-nitrophenyl)methyl] acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-Nitrobenzal diacetate, a pivotal molecule in synthetic and medicinal chemistry. The document delineates its formal nomenclature, physicochemical properties, and detailed synthesis protocols. The core focus is on its function as a photolabile protecting group, elucidating the underlying photochemical mechanism and its implications for spatiotemporal control in advanced applications. This guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for professionals in chemical research and drug development.

Compound Identification and Nomenclature

The compound commonly referred to as o-Nitrobenzal diacetate is a geminal diacetate derived from 2-nitrobenzaldehyde. Adherence to systematic nomenclature is critical for unambiguous scientific communication.

-

IUPAC Name : The officially recognized IUPAC name for this compound is [acetyloxy-(2-nitrophenyl)methyl] acetate [1][2].

-

Synonyms : It is also known by several other names, including 2-Nitrobenzylidene di(acetate), o-Nitrobenzaldehyde diacetate, and 2-Nitrotoluene-α,α-diol diacetate[1][2][3].

The structure consists of a benzene ring substituted with a nitro group at the ortho (position 2) and a methanediyl group at position 1. The methanediyl carbon is bonded to two acetate groups.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. The properties of o-Nitrobenzal diacetate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁NO₆ | [1][3] |

| Molecular Weight | 253.21 g/mol | [2][3] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 87–89 °C | [2] |

| Boiling Point | 368.6 ± 27.0 °C (Predicted) | |

| Density | 1.323 ± 0.06 g/cm³ (Predicted) |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | ~2.1 ppm (s, 6H) : Protons of the two equivalent methyl groups of the acetates. ~7.5-8.2 ppm (m, 4H) : Aromatic protons, showing complex splitting patterns due to ortho, meta, and para coupling. ~7.7 ppm (s, 1H) : Methine proton (CH), shifted downfield by the adjacent oxygen and aromatic ring. |

| ¹³C NMR | ~21 ppm : Methyl carbons of the acetate groups. ~90 ppm : Methine carbon (CH). ~124-150 ppm : Aromatic carbons, including the carbon attached to the nitro group at the lower field. ~168 ppm : Carbonyl carbons of the acetate groups. |

| IR (Infrared) | ~1750 cm⁻¹ : Strong C=O stretching vibration from the ester groups. ~1530 and 1350 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (NO₂). ~1240 and 1200 cm⁻¹ : C-O stretching of the ester. |

Synthesis Protocol: Oxidation of o-Nitrotoluene

o-Nitrobenzal diacetate is classically synthesized via the oxidation of o-nitrotoluene. The following protocol is a well-established method documented in Organic Syntheses, ensuring high reliability and reproducibility[2]. The causality behind this choice of reagents lies in the use of a strong oxidizing agent (chromium trioxide) in a medium (acetic anhydride/acetic acid) that traps the initially formed aldehyde as a stable geminal diacetate, preventing over-oxidation to the carboxylic acid.

Experimental Workflow

Caption: Synthesis workflow for o-Nitrobenzal diacetate.

Step-by-Step Methodology

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, combine glacial acetic acid (600 g), acetic anhydride (565 ml), and o-nitrotoluene (50 g). Place the flask in an ice bath[2].

-

Acid Addition : Slowly add concentrated sulfuric acid (156 g) to the stirred solution, ensuring the temperature is controlled[2].

-

Oxidant Addition : Once the mixture has cooled to 5°C, add chromium trioxide (100 g) in small portions. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C. This step is crucial to prevent runaway reactions and degradation of the product[2].

-

Reaction : Continue stirring the mixture for 5 hours after the final addition of chromium trioxide, allowing the reaction to proceed to completion[2].

-

Quenching and Isolation : Pour the reaction mixture into a large volume of chipped ice and water (~6 L) and stir vigorously to solidify the product[2]. Filter the resulting oily solid using a Büchner funnel and wash with cold water.

-

Neutralization : Stir the crude product mechanically with a cold 2% sodium carbonate solution to remove acidic impurities[2].

-

Purification : The crude substance is further purified by digesting it in petroleum ether (b.p. 60–70°) for 30 minutes, followed by cooling and filtration. After drying in a vacuum desiccator, the final product is obtained[2].

-

Yield : This protocol typically yields 21–22 g (23–24%) of o-Nitrobenzal diacetate with a melting point of 87–88°C[2].

Reactivity and Core Application: Photolabile Protecting Group

The most significant application of o-Nitrobenzal diacetate and related o-nitrobenzyl (ONB) compounds is their use as photolabile protecting groups (PPGs), often referred to as "caging" groups[3][4][5]. This functionality allows chemists and biologists to mask a reactive functional group on a target molecule, rendering it inert until its release is triggered by UV light. This provides unparalleled spatiotemporal control over biological processes or chemical reactions[3].

Mechanism of Photochemical Cleavage

The photocleavage of ONB-caged compounds is an efficient intramolecular process that proceeds via a Norrish Type II-like rearrangement[3].

-

Photoexcitation : Upon absorption of a UV photon (typically ~350 nm), the ortho-nitro group is excited to a triplet state.

-

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate[4][5]. The ortho-positioning is essential for this step, which is why the para-isomer (4-nitrobenzyl) is not photolabile[3].

-

Rearrangement and Cleavage : The unstable aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements. This culminates in the cleavage of the benzylic C-O bond, releasing the protected molecule (e.g., an alcohol, acid, or amine).

-

Byproduct Formation : The process results in the formation of a 2-nitrosobenzaldehyde byproduct[3].

Sources

Physical and chemical properties of 2-Nitrobenzylidene di(acetate)

An In-depth Technical Guide to 2-Nitrobenzylidene di(acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzylidene di(acetate), also known as o-nitrobenzal diacetate, is a stable, crystalline organic compound that serves as a crucial synthetic intermediate and a protected form of 2-nitrobenzaldehyde. As a geminal diacetate, it masks the reactivity of the aldehyde group, allowing for selective transformations on other parts of a molecule. The presence of the ortho-nitro group significantly influences its electronic properties and reactivity, making it a valuable precursor in the synthesis of various pharmaceuticals, dyes, and photolabile protecting groups.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, characteristic reactivity, synthesis protocols, and safe handling procedures, grounded in authoritative scientific literature.

Physicochemical and Structural Properties

2-Nitrobenzylidene di(acetate) is a white to pale yellow crystalline solid at room temperature. Its structure consists of a benzene ring substituted with a nitro group at the C2 position and a diacetoxymethyl group at the C1 position. This geminal diacetate moiety is the key functional group, conferring both its stability and its utility as a protected aldehyde.

Core Data Summary

The fundamental physicochemical properties of 2-Nitrobenzylidene di(acetate) are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | [acetyloxy-(2-nitrophenyl)methyl] acetate | [2] |

| CAS Number | 6345-63-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₆ | [2][3] |

| Molecular Weight | 253.21 g/mol | [2][3][5] |

| Melting Point | 88-90 °C | [6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| LogP | 1.52 | [7] |

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Nitrobenzylidene di(acetate).

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the two acetate methyl groups (CH₃) would appear as a sharp singlet around δ 2.1-2.2 ppm, integrating to 6H. The methine proton (CH) of the diacetoxymethyl group is typically found further downfield, around δ 7.7 ppm, as a singlet. The aromatic protons on the nitrophenyl ring appear as a complex multiplet between δ 7.6 and δ 8.3 ppm.[2][8] The downfield shift of the aromatic protons is due to the electron-withdrawing effects of both the nitro and the diacetoxymethyl groups.

-

¹³C NMR Spectroscopy: The carbonyl carbons of the acetate groups are expected in the δ 168-170 ppm region. The methine carbon is typically observed around δ 90-100 ppm. The aromatic carbons will show distinct signals in the δ 124-150 ppm range, with the carbon attached to the nitro group being the most deshielded.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1750-1770 cm⁻¹ is characteristic of the C=O stretch of the ester groups. The presence of the nitro group is confirmed by two strong bands, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[2]

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ may be observed at m/z 253. However, fragmentation is common. A significant fragment often corresponds to the loss of an acetate group, leading to a peak at m/z 194. Another prominent peak at m/z 151 corresponds to the 2-nitrobenzyl cation, formed after the loss of both acetate moieties.[2]

Chemical Properties and Reactivity

The chemistry of 2-Nitrobenzylidene di(acetate) is dominated by its function as a protected aldehyde and the influence of the electron-withdrawing nitro group.

Role as a Protecting Group

The primary utility of this compound is to protect the aldehyde functionality of 2-nitrobenzaldehyde. Aldehydes are highly reactive towards nucleophiles, acids, and bases. By converting the aldehyde to a geminal diacetate, its reactivity is masked, rendering it stable to a wide range of reaction conditions. The protecting group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the aldehyde.

Reactivity with Nucleophiles: An Ionic Chain Mechanism

A key reaction of arylmethylene diacetates involves substitution with strong nucleophiles. Studies have shown that the reaction with the lithium salt of 2-nitropropane does not proceed via a simple substitution. Instead, it follows an ionic chain mechanism.[9]

Causality of the Mechanism: The reaction is initiated by the nucleophilic cleavage of the diacetate, which generates a catalytic amount of the parent aldehyde (2-nitrobenzaldehyde). This aldehyde then undergoes a rapid Henry condensation (nitroaldol reaction) with the nucleophile. The resulting adduct is then acetylated by another molecule of 2-Nitrobenzylidene di(acetate) in a transacetylation step, which regenerates the aldehyde, thus propagating the chain reaction.[9]

Caption: Ionic chain mechanism for nucleophilic substitution.

Synthesis and Experimental Protocols

The synthesis of 2-Nitrobenzylidene di(acetate) is a straightforward laboratory procedure. The following protocols are provided as a guide for its preparation and subsequent deprotection.

Protocol: Synthesis of 2-Nitrobenzylidene di(acetate)

This procedure involves the acid-catalyzed reaction of 2-nitrobenzaldehyde with acetic anhydride.

Workflow Diagram

Caption: Workflow for the synthesis of 2-Nitrobenzylidene di(acetate).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-nitrobenzaldehyde (1.0 eq) and acetic anhydride (2.5 eq).

-

Catalysis: Cool the mixture in an ice bath and add 2-3 drops of concentrated sulfuric acid (H₂SO₄) dropwise with stirring. Expertise Insight: Sulfuric acid acts as a catalyst to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction with acetic anhydride.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction is typically exothermic. Monitor the progress by TLC (Thin Layer Chromatography).

-

Workup: Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 volumes) with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water, followed by a cold, dilute sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, and finally with more cold water.

-